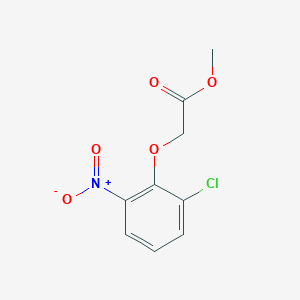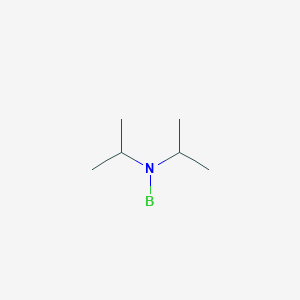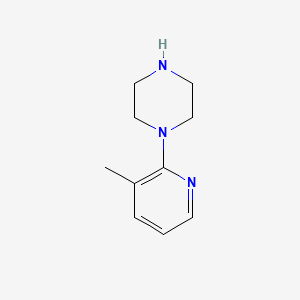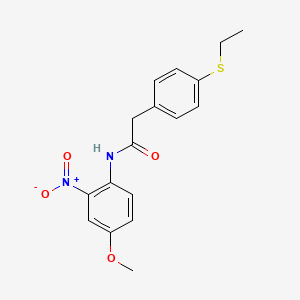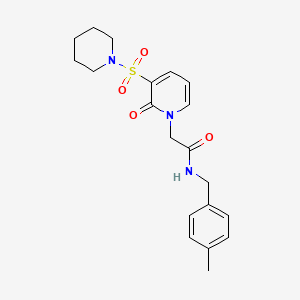
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea (EIU) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of different experiments to investigate the mechanisms of action of various drugs and other compounds.
Scientific Research Applications
Pharmacokinetics and Hepatic Protection
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea, along with its derivative indole-3-carbinol (I3C) and further polymers like DIM, LTr1, HI-IM, and ICZ, demonstrates significant hepatic protective effects. These compounds, through enzymatic hydrolysis, show pleiotropic protective roles against various chronic liver injuries such as viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. Their mechanism of action includes modulation of transcription factors and signaling pathways, alleviation of oxidative stress, inhibition of DNA synthesis, and immunomodulatory effects, contributing to anti-fibrosis, anti-tumor, antioxidant, and anti-inflammatory outcomes in liver protection (Wang et al., 2016).
Ethylene and Plant Growth Regulation
In agriculture and horticulture, research into compounds like 1-methylcyclopropene (1-MCP) has revolutionized the understanding of ethylene's role in plant biology. Ethylene affects ripening, senescence, and stress responses in plants. 1-MCP, as an ethylene perception inhibitor, helps in delaying fruit ripening and floral senescence, thereby maintaining post-harvest quality. This application is particularly relevant in extending the shelf life of fruits and vegetables, enhancing the commercial value of agricultural produce (Watkins, 2006).
Environmental and Synthetic Applications
Compounds like dimethyl carbonate, explored for its utility as an oxygenated fuel, represent a shift towards more environmentally friendly alternatives to conventional fuels. Research into its synthesis, particularly from carbon dioxide, positions it as a sustainable option that could significantly reduce reliance on non-renewable hydrocarbon sources. Such applications are not only pivotal in addressing energy shortages but also in mitigating environmental degradation (Abdalla & Liu, 2018).
properties
IUPAC Name |
3-(1-ethylindol-3-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-16-9-11(14-13(17)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQSVILVUABTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-indol-3-yl)-1,1-dimethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



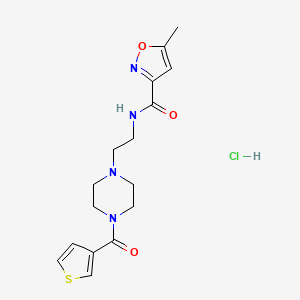

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2863983.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)
